![molecular formula C10H19NO2 B13206613 1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)
1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol is a chemical compound with the molecular formula C10H19NO2 This compound is characterized by the presence of an aminomethyl group attached to an oxolane ring, which is further connected to a methylcyclobutanol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the Michael addition reaction of nitromethane to diethyl maleate, followed by a series of steps to introduce the aminomethyl and oxolane groups . The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxolane derivatives.
科学的研究の応用
1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The oxolane ring provides structural stability and can participate in ring-opening reactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol: Similar structure but with an ethan-1-ol backbone.
3-(Aminomethyl)tetrahydrofuran: Contains a tetrahydrofuran ring instead of an oxolane ring.
1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol: Similar structure with a propan-1-ol backbone.
Uniqueness
1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol is unique due to its combination of an aminomethyl group, oxolane ring, and methylcyclobutanol structure. This unique combination imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
1-[3-(aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO2/c1-8-2-3-10(8,12)9(6-11)4-5-13-7-9/h8,12H,2-7,11H2,1H3 |
InChIキー |
JBJJFJKPPYWZIN-UHFFFAOYSA-N |
正規SMILES |
CC1CCC1(C2(CCOC2)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


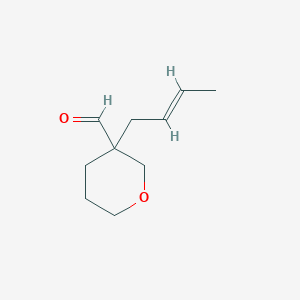
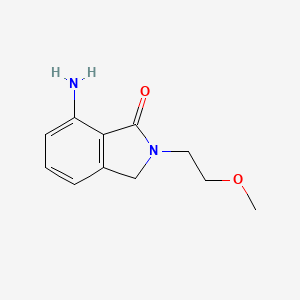
![2-[(5-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetaldehyde](/img/structure/B13206547.png)
![2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13206555.png)

![[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13206569.png)

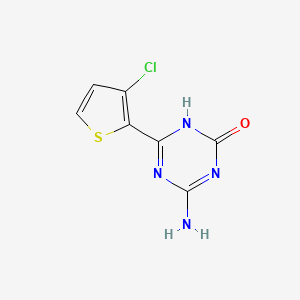
![(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide](/img/structure/B13206588.png)
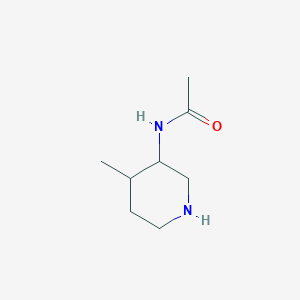
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyrimidin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13206598.png)
![2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13206606.png)
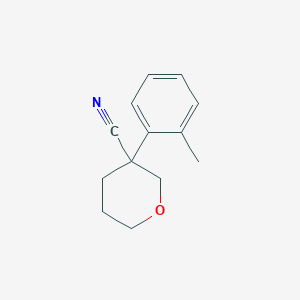
![1-[1-(Methylamino)cyclohexyl]ethan-1-one](/img/structure/B13206616.png)
